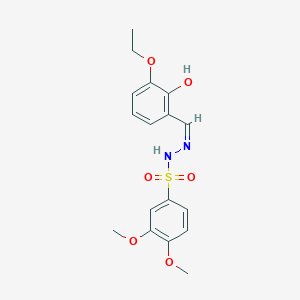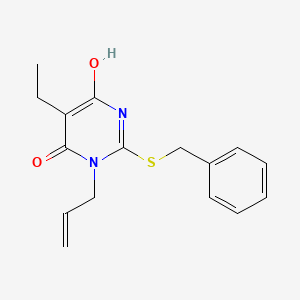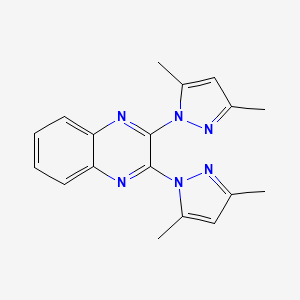![molecular formula C20H25FN2O2 B6062412 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol is a chemical compound that belongs to the class of beta blocker drugs. It is also known as carvedilol and is used in the treatment of hypertension, heart failure, and angina. The compound was first synthesized in 1978, and since then, it has been extensively studied for its therapeutic potential.
作用机制
The mechanism of action of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol involves its ability to block beta-adrenergic receptors. The compound acts as a non-selective beta blocker, which means it blocks both beta-1 and beta-2 receptors. By blocking these receptors, the compound reduces the heart rate, contractility, and blood pressure, which helps in the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. The compound has been shown to reduce the heart rate, contractility, and blood pressure, which helps in the treatment of hypertension and other cardiovascular diseases. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
The advantages of using 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, the compound also has some limitations, such as its non-selective beta-blocking activity, which may cause adverse effects in some patients, and its potential for drug interactions.
未来方向
There are several future directions for the study of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol. One direction is to investigate its potential in the treatment of other cardiovascular diseases, such as arrhythmia and atherosclerosis. Another direction is to study its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the potential adverse effects and drug interactions of the compound. Finally, research could focus on developing more selective beta blockers with fewer adverse effects.
Conclusion:
This compound is a well-established beta blocker drug that is widely used in the treatment of hypertension, heart failure, and angina. Its mechanism of action involves blocking beta-adrenergic receptors, which reduces the heart rate, contractility, and blood pressure. The compound has also been studied for its potential in the treatment of other cardiovascular diseases, as well as its anti-inflammatory and antioxidant properties. While it has some limitations, such as its non-selective beta-blocking activity, it has several advantages, including its availability and relatively low cost. Future research could focus on exploring the potential of the compound in other cardiovascular diseases, as well as developing more selective beta blockers with fewer adverse effects.
合成方法
The synthesis of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol involves the reaction of 4-(2-hydroxy-3-(isopropylamino)propoxy)phenol and 3-(3-fluorophenyl)-1-(piperidin-3-yl)propan-1-one in the presence of a base. The reaction yields the desired compound, which is then purified by recrystallization.
科学研究应用
The therapeutic potential of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been extensively studied in various scientific research studies. The compound has been shown to be effective in the treatment of hypertension, heart failure, and angina. It has also been studied for its potential in the treatment of other cardiovascular diseases, such as arrhythmia and atherosclerosis.
属性
IUPAC Name |
2-ethoxy-4-[[3-(3-fluoroanilino)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-2-25-20-11-15(8-9-19(20)24)13-23-10-4-7-18(14-23)22-17-6-3-5-16(21)12-17/h3,5-6,8-9,11-12,18,22,24H,2,4,7,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEDDJBJJBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6062334.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6062338.png)
![2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6062342.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6062349.png)
![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)

![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
